Ethyl 2-(methylamino)acetate
Overview
Description
Ethyl 2-(methylamino)acetate is a chemical compound with the linear formula C5H11NO2 . It has a molecular weight of 117.15 . The IUPAC name for this compound is ethyl (methylamino)acetate .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI key for this compound is BTKSUULMJNNXHG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm^3 . It has a boiling point of 153.8±23.0 °C at 760 mmHg . The vapour pressure of this compound is 3.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 39.1±3.0 kJ/mol . It has an index of refraction of 1.410 . The molar refractivity of this compound is 30.6±0.3 cm^3 .Scientific Research Applications
Cancer Research : A study involving the marine-derived Streptomyces sp. isolate Mei37 found that certain derivatives, including one related to Ethyl 2-(methylamino)acetate, exhibited significant cytotoxicity against various cancer cells, notably lung, breast, melanoma, and prostate cancer cells (Hawas et al., 2009).
Chemical Synthesis : this compound is used in the synthesis of various chemical compounds. For example, its derivative was utilized in the synthesis of thiazolecarboxylic acid derivatives, which are important in chemical research (Dovlatyan et al., 2004).
Coordination Chemistry : This compound has been used to synthesize mixed ligand complexes with palladium and platinum, showing potential applications in coordination chemistry and possibly in cancer therapy (Faraglia et al., 2001).
Industrial Processes : In industrial applications, this compound derivatives have been used in extractive distillation processes, particularly in the separation of organic solvent mixtures, highlighting its role in chemical engineering and process optimization (Feng et al., 2020).
Catalysis : It has also been involved in catalysis, such as being a component in the synthesis of trisubstituted imidazoles, demonstrating its utility in organic synthesis and catalytic processes (Zang et al., 2010).
Material Science : The compound has applications in material science, for instance in studying the crystal structures of certain chemical compounds, which is crucial for understanding material properties and behaviors (Azumaya et al., 2003).
Pharmaceuticals : In the pharmaceutical industry, derivatives of this compound have been utilized in the impurity profiling of certain drug substances, indicating its importance in drug development and quality control (Thomasberger et al., 1999).
Environmental Applications : Its derivatives have been studied for environmentally friendly processes, such as the biotechnological production of ethyl acetate by yeasts, showcasing its potential in sustainable industrial applications (Löser et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(methylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(7)4-6-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSUULMJNNXHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157299 | |
Record name | Glycine, N-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13200-60-7 | |
Record name | Glycine, N-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13200-60-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13200-60-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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